N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide
CAS No.: 2034451-40-4
Cat. No.: VC7073338
Molecular Formula: C12H15N5O2S
Molecular Weight: 293.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034451-40-4 |
|---|---|
| Molecular Formula | C12H15N5O2S |
| Molecular Weight | 293.35 |
| IUPAC Name | N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)16-6-8-17-7-5-15-12(17)11-9-13-3-4-14-11/h3-5,7,9-10,16H,1-2,6,8H2 |
| Standard InChI Key | NXXWLSHWVGKPNG-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Introduction
Chemical Representation
The structure can be visualized as a hybrid of aromatic and aliphatic components connected by an ethyl chain. The sulfonamide group imparts polarity and potential hydrogen bonding capabilities.
General Synthetic Approach
The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide typically involves:
-
Preparation of the pyrazine-imidazole intermediate:
-
Pyrazine derivatives are reacted with imidazole precursors under controlled conditions to form the heterocyclic core.
-
-
Linking the ethyl chain:
-
This step involves alkylation or coupling reactions to introduce the ethylene bridge between the heterocycles.
-
-
Cyclopropanesulfonamide attachment:
-
Cyclopropanesulfonyl chloride is reacted with the intermediate in the presence of a base to yield the final compound.
-
Reaction Conditions
These reactions often require:
-
Solvents such as acetonitrile or dichloromethane.
-
Catalysts or bases like triethylamine or potassium carbonate.
-
Controlled temperatures to prevent decomposition of sensitive groups.
Pharmacological Potential
Compounds containing sulfonamide groups, imidazole rings, and pyrazine moieties are widely studied for their biological activities, including:
-
Antimicrobial Activity:
-
Sulfonamides are well-known for their antibacterial properties by inhibiting folic acid synthesis in bacteria.
-
Pyrazine derivatives have shown activity against fungal and bacterial strains.
-
-
Enzyme Inhibition:
-
Imidazole-containing compounds often act as inhibitors of enzymes like cytochrome P450 or kinases, making them potential candidates for cancer therapy or metabolic disorders.
-
-
Anti-inflammatory Properties:
-
Sulfonamides modulate inflammatory pathways, which could make this compound relevant in treating autoimmune diseases.
-
Potential Therapeutic Areas
Given its structural features, this compound may be explored for:
-
Anticancer agents targeting specific pathways (e.g., VEGFR inhibition).
-
Anti-infective therapies against resistant microbial strains.
-
Anti-inflammatory drugs for chronic conditions like arthritis.
Future Research Areas
To fully explore the potential of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide, future studies could focus on:
-
In vitro and in vivo pharmacological screening to assess efficacy and toxicity profiles.
-
Docking studies to identify molecular targets such as enzymes or receptors.
-
Optimization of synthesis routes to improve yield and reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume